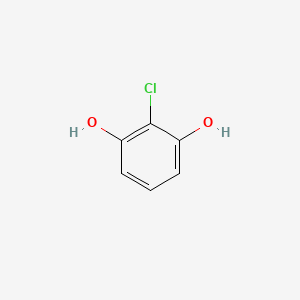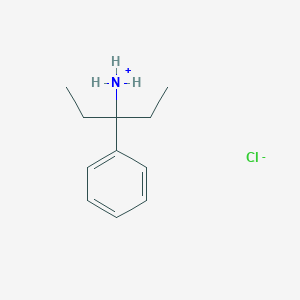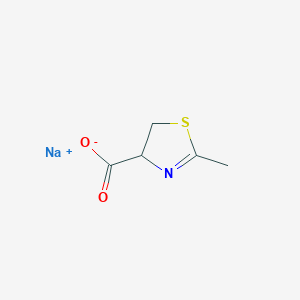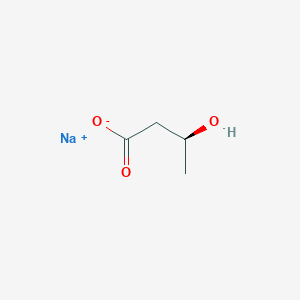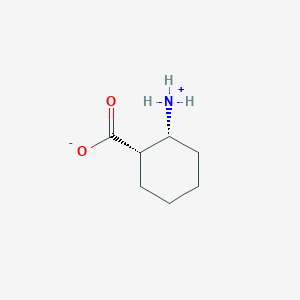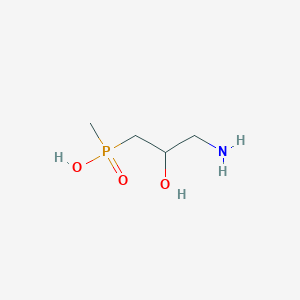
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid
Vue d'ensemble
Description
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is a useful research compound. Its molecular formula is C4H12NO3P and its molecular weight is 153.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacology and Neurochemistry:
- It has been found that certain phosphinic acid compounds exhibit weak herbicidal activity and plant growth regulator properties (Maier & Rist, 1983).
- Research indicates that specific phosphinic acids are not active in GABA A and GABA B receptor binding properties, suggesting their potential as bioisosteres or for other neurological applications (Kehler et al., 1999).
- Some phosphinic acids have been tested for insecticidal properties, indicating they can affect acetylcholine release in insects, suggesting a possible role in pest control (Fukunaga et al., 1999).
Chemical Synthesis and Intermediates:
- These compounds are investigated as biologically active analogs of carboxylic amino acids and valuable intermediates for the synthesis of other aminoalkylphosphorus acids. Aminoalkyl-H-phosphinic acids were synthesized in nearly quantitative yields from hypophosphorous acid by phospha-Mannich reaction (Urbanovský et al., 2020).
- Studies have been done on the synthesis of various functionalized phosphinic acids that are effective complexones and biologically active substances, often used in medical applications (Prishchenko et al., 2008).
Radiopharmaceuticals and Imaging:
- Phosphinic acid ligands are being investigated for their potential in complexation with metal ions, particularly for trivalent gallium, making them promising in the development of radiopharmaceuticals (Šimeček et al., 2012).
Antagonistic Properties:
- Phosphinic acid analogues have been identified as antagonists at the GABA receptor in various biological systems, indicating their potential in neurological and pharmacological research (Hills et al., 1991).
Material Science and Industrial Applications:
- Phosphinic and phosphonic acid derivatives have been found useful in industrial water treatment, pesticides, and as corrosion inhibitors (Dingwall, 1983).
Propriétés
IUPAC Name |
(3-amino-2-hydroxypropyl)-methylphosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPFUIGNBPCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CC(CN)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






